molecular formula C20H28N2O3 B5836484 N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide

N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide

カタログ番号 B5836484
分子量: 344.4 g/mol
InChIキー: WEQQAHSWPVRXGQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide, also known as CPP or CPP-115, is a compound that has gained attention in the scientific community for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a role in regulating anxiety, sleep, and muscle tone. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic effects.

作用機序

As previously mentioned, N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 increases the levels of GABA in the brain, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 has been shown to have a number of biochemical and physiological effects. Studies have shown that it can increase the levels of GABA in the brain, leading to potential anxiolytic and anticonvulsant effects. Additionally, N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 has been shown to increase the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which has been implicated in the regulation of anxiety and stress.

実験室実験の利点と制限

One advantage of N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 is its potency and selectivity as a GABA transaminase inhibitor. This makes it a useful tool for studying the role of GABA in various physiological and pathological processes. However, one limitation is that it can be challenging to work with due to its low solubility in water.

将来の方向性

There are a number of potential future directions for research on N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115. One area of interest is its potential as a treatment for anxiety disorders. Studies have shown that increasing GABA levels in the brain can have anxiolytic effects, and clinical trials are currently underway to investigate N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115's efficacy in treating anxiety disorders.
Another potential future direction is its use in combination with other drugs for the treatment of substance use disorders. Studies have shown that combining N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 with other drugs, such as the opioid antagonist naltrexone, can enhance its efficacy in reducing drug-seeking behavior.
Overall, N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 is a compound with a lot of potential for therapeutic applications. Its ability to increase GABA levels in the brain has been implicated in a number of physiological and pathological processes, and ongoing research is investigating its potential as a treatment for a variety of conditions.

合成法

N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 can be synthesized through a multi-step process that involves the reaction of cyclohexylamine with 4-methoxybenzoyl chloride, followed by the reaction of the resulting compound with piperidinecarboxylic acid. The final product is then purified through a series of chromatography and recrystallization steps.

科学的研究の応用

N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 has been studied extensively for its potential therapeutic applications. One area of research has focused on its potential use as a treatment for epilepsy. Studies have shown that N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 can reduce seizure activity in animal models of epilepsy, and clinical trials are currently underway to investigate its efficacy in humans.
Another area of research has focused on N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115's potential as a treatment for substance use disorders. Preclinical studies have shown that N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 can reduce drug-seeking behavior in animal models of addiction, and clinical trials are currently underway to investigate its efficacy in humans.

特性

IUPAC Name

N-cyclohexyl-1-(4-methoxybenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-25-18-9-7-16(8-10-18)20(24)22-13-11-15(12-14-22)19(23)21-17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQQAHSWPVRXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。